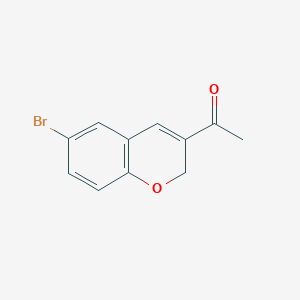
3-Acetyl-6-bromo-2H-chromene
Übersicht
Beschreibung
3-Acetyl-6-bromo-2H-chromene is a derivative of coumarin, a class of compounds known for their diverse pharmacological and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-bromo-2H-chromene typically involves the bromination of 3-acetyl-2H-chromene. One common method includes the reaction of 3-acetyl-2H-chromene with bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-6-bromo-2H-chromene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products such as carboxylic acids.
- Reduced products like alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 3-Acetyl-6-bromo-2H-chromene exerts its effects involves interaction with cellular targets that regulate cell proliferation. It is believed to interfere with the cell cycle, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of key signaling pathways involved in cell division and apoptosis .
Vergleich Mit ähnlichen Verbindungen
3-(Bromoacetyl)coumarin: Another brominated coumarin derivative with similar antiproliferative properties.
6-Bromo-2H-chromen-2-one: A structurally related compound with potential biological activities.
Uniqueness: 3-Acetyl-6-bromo-2H-chromene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl group at the 3-position and bromine at the 6-position make it a versatile intermediate for the synthesis of various heterocyclic compounds .
Eigenschaften
Molekularformel |
C11H9BrO2 |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
1-(6-bromo-2H-chromen-3-yl)ethanone |
InChI |
InChI=1S/C11H9BrO2/c1-7(13)9-4-8-5-10(12)2-3-11(8)14-6-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
LZKLTUMWALWYNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














